molecular formula C11H12O4 B1607057 Dimethyl 2-phenylmalonate CAS No. 37434-59-6

Dimethyl 2-phenylmalonate

Cat. No.: B1607057
CAS No.: 37434-59-6
M. Wt: 208.21 g/mol
InChI Key: FGDCQTFHGBAVJX-UHFFFAOYSA-N
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Description

Dimethyl 2-phenylmalonate is an organic compound with the molecular formula C11H12O4. It is a derivative of malonic acid, where two methoxy groups are attached to the central carbon atom, and a phenyl group is attached to the second carbon atom. This compound is known for its applications in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Mechanism of Action

Target of Action

Dimethyl 2-phenylmalonate is a chemical compound that primarily targets the carbon atoms alpha to carbonyl groups . These carbon atoms play a crucial role in the malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha .

Mode of Action

The carbons alpha to carbonyl groups can be deprotonated by a strong base . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group . This process is part of the malonic ester synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the malonic ester synthesis . This pathway involves the alkylation of malonic acid esters at the carbon alpha to both carbonyl groups, and then conversion to a substituted acetic acid . The malonic ester synthesis can also produce dialkylated structures, which can make separation of products difficult and yields lower .

Pharmacokinetics

The compound’s molecular weight is 20821 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of this compound is the production of a substituted acetic acid . This occurs through the process of thermal decarboxylation following the formation of the alkylated compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of thermal decarboxylation . Additionally, the choice of base used in the deprotonation step can influence the outcome of the reaction . The esters chosen are usually the same as the base used, i.e., ethyl esters with sodium ethoxide, to prevent scrambling by transesterification .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-phenylmalonate can be synthesized through the esterification of 2-phenylmalonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain high-purity product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of phenylmalonic acid or phenylacetic acid.

    Reduction: Formation of phenylpropanediol.

    Substitution: Formation of substituted malonates with various functional groups.

Scientific Research Applications

Dimethyl 2-phenylmalonate is widely used in scientific research due to its reactivity and stability. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in the study of enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Dimethyl malonate: Lacks the phenyl group, making it less reactive in certain substitution reactions.

    Diethyl 2-phenylmalonate: Similar structure but with ethyl groups instead of methoxy groups, which can affect its reactivity and solubility.

    Methyl 2-phenylacetate: Contains a similar phenyl group but differs in the ester linkage, leading to different reactivity patterns.

Uniqueness: Dimethyl 2-phenylmalonate is unique due to the presence of both methoxy and phenyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical agents.

Properties

IUPAC Name

dimethyl 2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDCQTFHGBAVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322103
Record name Dimethyl phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37434-59-6
Record name NSC400449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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